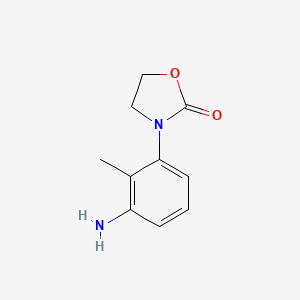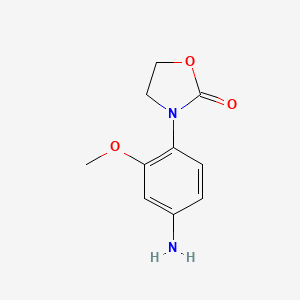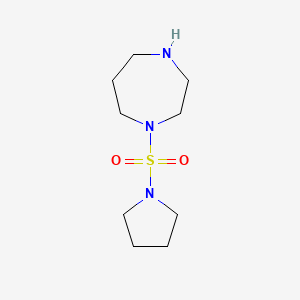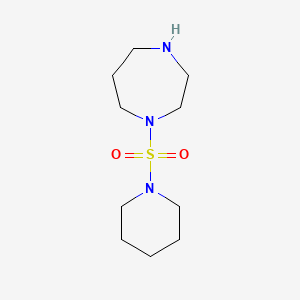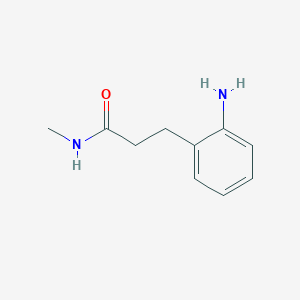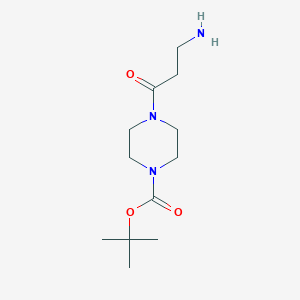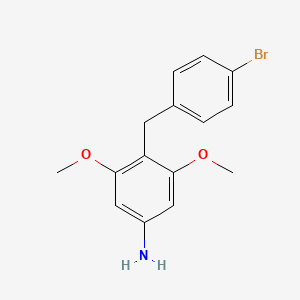
4-(4-Bromobenzyl)-3,5-dimethoxyaniline
Übersicht
Beschreibung
4-Bromobenzylamine (BBA), also known as p-bromobenzylamine, is an aryl bromide . It’s a part of a larger family of compounds known as piperazine derivatives . These compounds have been used in various fields, including neuroscience and energy storage .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of 4-((4-bromobenzyl)selanyl)aniline involves the reaction of triselenium dicyanide with aniline, followed by hydrolysis .
Chemical Reactions Analysis
4-Bromobenzyl compounds can undergo various chemical reactions. For example, 4-Bromobenzyl mercaptan can be converted to 4-bromotoluene via desulfurization with molybdenum hexacarbonyl .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can also vary. For example, 4-Bromobenzyl alcohol has a molecular weight of 187.03 g/mol and is characterized by a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .
Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Properties
- Structural Analysis and Synthesis : 4-(4-Bromobenzyl)-3,5-dimethoxyaniline and related compounds like 3,5-dimethoxybenzyl bromide are explored for their structural properties, significant for their use as building blocks in the synthesis of dendritic materials. The presence or absence of the methoxy group at specific positions on the aromatic ring significantly impacts their structural properties (Pan et al., 2005).
Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy Applications : A derivative of 4-(4-Bromobenzyl)-3,5-dimethoxyaniline, specifically a zinc phthalocyanine substituted with benzenesulfonamide groups, exhibits properties useful for photodynamic therapy in cancer treatment. This compound demonstrates good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation, making it a potential Type II photosensitizer for cancer treatment (Pişkin et al., 2020).
Organoselenium Chemistry and Cytotoxicity Studies
- Organoselenium Chemistry : 4-((4-Bromobenzyl)selanyl)aniline, a compound related to 4-(4-Bromobenzyl)-3,5-dimethoxyaniline, has been synthesized and studied for its molecular structure. Its potential in organoselenium chemistry, cytotoxicity against oligodendrocytes, and redox properties make it a compound of interest in both chemistry and biology research (Shaaban et al., 2022).
Synthesis of Complex Molecules
- Synthesis of Complex Molecules : Compounds like 3,5-dimethoxybenzyl bromide, closely related to 4-(4-Bromobenzyl)-3,5-dimethoxyaniline, have been used in the synthesis of complex molecules like natural phthalides. The copper-catalyzed cross-coupling and oxacylisation reaction are key steps in synthesizing these pharmacologically important compounds (Petrignet et al., 2014).
Synthesis and Properties of Oligomers
- Synthesis and Properties of Oligomers : The all-para-brominated oligo(N-phenyl-m-aniline)s, derivatives of 4-(4-Bromobenzyl)-3,5-dimethoxyaniline, have been synthesized and studied for their structural and redox properties. These compounds can be oxidized into dications with triplet spin-multiplicity, highlighting their potential in materials science (Ito et al., 2002).
Wirkmechanismus
The mechanism of action for these compounds can vary widely depending on their specific structure and use. Some compounds, like 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, act as dopamine and serotonin agonists, making them useful in studying the mechanisms of these neurotransmitters in the brain .
Safety and Hazards
Zukünftige Richtungen
Research into these types of compounds is ongoing. For instance, 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been recognized for its potential applications in scientific research, particularly in the field of neuroscience . Other compounds, like 4-Bromobenzyl isocyanate, have been investigated for their potential use in lithium-ion batteries .
Eigenschaften
IUPAC Name |
4-[(4-bromophenyl)methyl]-3,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-18-14-8-12(17)9-15(19-2)13(14)7-10-3-5-11(16)6-4-10/h3-6,8-9H,7,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMIOMFJRVLBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CC2=CC=C(C=C2)Br)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653903 | |
| Record name | 4-[(4-Bromophenyl)methyl]-3,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092389-35-9 | |
| Record name | 4-[(4-Bromophenyl)methyl]-3,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)
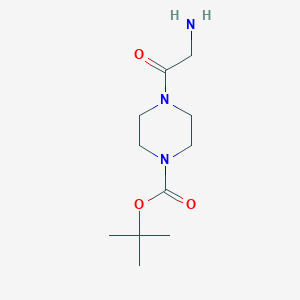
![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)
![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)

![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)
